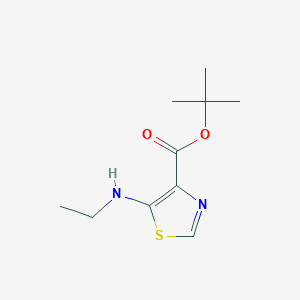

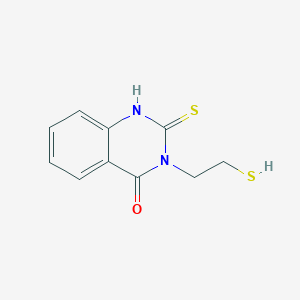

![molecular formula C10H11N3O2 B2427900 Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate CAS No. 1531188-96-1](/img/structure/B2427900.png)

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents . It is also an impurity of Dabigatran, a potent anticoagulant .

Synthesis Analysis

The synthesis of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate involves the NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates . These intermediates are obtained through a green “all water” one-pot synthetic route following a tandem N-arylation-reduction-cyclocondensation procedure .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state N

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have shown promising antimicrobial potential. Researchers have synthesized silver(I) complexes of benzimidazole, including this compound, and evaluated their activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (e.g., C. albicans) .

Antitumor Properties

Certain derivatives of this compound exhibit antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated against cancer cell lines (e.g., MCF-7, CaCo-2). These compounds could potentially serve as antitumor agents .

Anti-Quorum Sensing (AQ) Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have been investigated for their ability to block quorum sensing (QS) signals. Inhibition of QS can impact bacterial virulence and biofilm formation. Researchers explored these compounds as potential therapeutic agents against bacterial infections .

Synthetic Routes and Catalysts

Various synthetic routes have been explored for the preparation of imidazole derivatives. For example, 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives were synthesized using a heterogeneous catalyst in water. These studies contribute to the development of efficient synthetic methods for this compound class .

Other Potential Applications

Beyond the mentioned fields, further investigations are ongoing. Researchers continue to explore the pharmacological properties, enzyme inhibition, and other biological activities associated with Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its derivatives.

Mécanisme D'action

Target of Action

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate may have multiple effects at the molecular and cellular level

Action Environment

Factors such as temperature and humidity have been found to affect the proton conduction of certain imidazole-based compounds

Propriétés

IUPAC Name |

ethyl 2-amino-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAQZLYBYSMEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

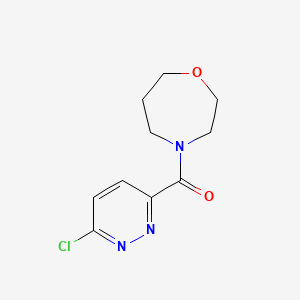

![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

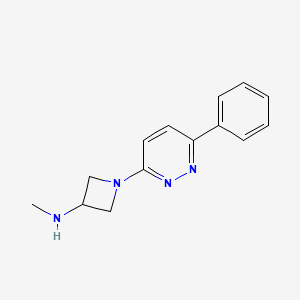

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)

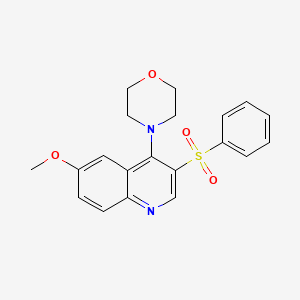

![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)

![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)

![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)

![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)